N-(allyloxy)-N'-(4-nitrophenyl)urea
Description
N-(Allyloxy)-N'-(4-nitrophenyl)urea is a urea derivative featuring an allyloxy group (-O-CH₂CH=CH₂) and a 4-nitrophenyl substituent. The allyloxy group introduces unique reactivity due to its unsaturated allyl chain, which may influence both chemical behavior (e.g., participation in cycloadditions) and physical properties (e.g., reduced symmetry compared to methoxy or ethoxy derivatives).
Key characteristics inferred from structural analogs include:
Properties
Molecular Formula |
C10H11N3O4 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-prop-2-enoxyurea |
InChI |
InChI=1S/C10H11N3O4/c1-2-7-17-12-10(14)11-8-3-5-9(6-4-8)13(15)16/h2-6H,1,7H2,(H2,11,12,14) |
InChI Key |
IVEVOAHZZRUWLO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCONC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Key Observations :
- Substituent Effects :
Physical Properties
- Solubility : Allyloxy derivatives are likely less polar than methoxy analogs, reducing water solubility but improving organic solvent compatibility.
- Melting Points : Expected to be lower than nitro-only analogs (e.g., N-(4-nitrophenyl)-N'-phenylurea, m.p. ~250°C) due to reduced crystallinity from the allyl group .
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